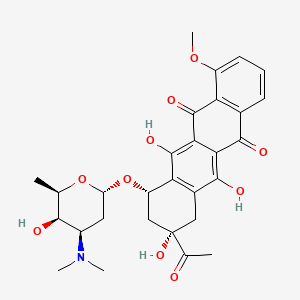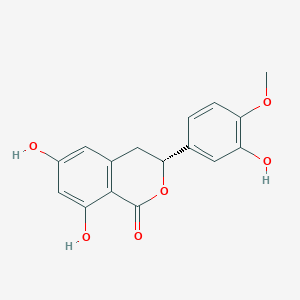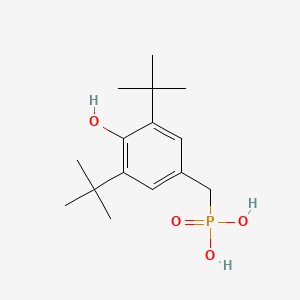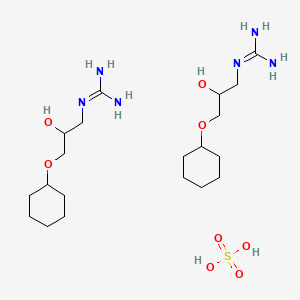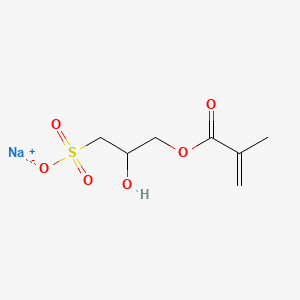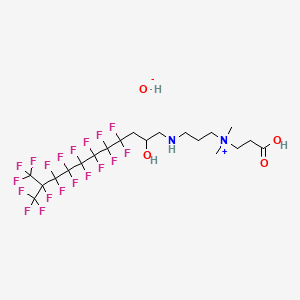
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide is a complex organic compound characterized by its unique structure, which includes a carboxyethyl group, a highly fluorinated hydroxyundecyl group, and a dimethylammonium hydroxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide typically involves multiple steps. The process begins with the preparation of the fluorinated hydroxyundecyl precursor, which is then reacted with a suitable amine to form the amino derivative. This intermediate is further reacted with a carboxyethylating agent under controlled conditions to yield the final product. The reaction conditions often require precise temperature control, inert atmosphere, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as microfluidization and high-pressure reactors can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield fluorinated ketones, while reduction of the carboxyethyl group can produce fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique structure imparts desirable properties such as hydrophobicity and chemical resistance.
Biology
In biological research, (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide is studied for its potential as a bioactive agent. Its fluorinated moiety can enhance the stability and bioavailability of pharmaceuticals.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an antimicrobial agent. Its unique structure allows it to interact with biological membranes, potentially disrupting microbial cell walls.
Industry
In the industrial sector, this compound is used in the formulation of specialty coatings, lubricants, and adhesives. Its chemical stability and resistance to harsh environments make it suitable for use in extreme conditions.
Wirkmechanismus
The mechanism of action of (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide involves its interaction with molecular targets such as enzymes and cell membranes. The fluorinated moiety can enhance the compound’s ability to penetrate biological membranes, while the amino and carboxyethyl groups can interact with specific proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Eigenschaften
CAS-Nummer |
73353-25-0 |
|---|---|
Molekularformel |
C20H25F19N2O4 |
Molekulargewicht |
718.4 g/mol |
IUPAC-Name |
2-carboxyethyl-[3-[[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]amino]propyl]-dimethylazanium;hydroxide |
InChI |
InChI=1S/C20H23F19N2O3.H2O/c1-41(2,7-4-11(43)44)6-3-5-40-9-10(42)8-12(21,22)14(24,25)16(28,29)18(32,33)17(30,31)15(26,27)13(23,19(34,35)36)20(37,38)39;/h10,40,42H,3-9H2,1-2H3;1H2 |
InChI-Schlüssel |
PYARMOUCKHFGKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CCC(=O)O.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








